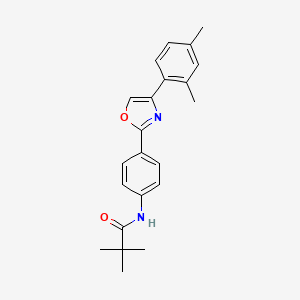

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide

描述

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide is a chemical compound with the molecular formula C22H24N2O2 and a molecular weight of 348.44 g/mol . This compound is known for its unique structure, which includes an oxazole ring and a pivalamide group, making it of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving 2,4-dimethylphenyl and appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

科学研究应用

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in designing novel therapeutic agents.

作用机制

The mechanism of action of N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

相似化合物的比较

Similar Compounds

- N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)acetamide

- N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)benzamide

- N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)propionamide

Uniqueness

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide is unique due to its specific structural features, such as the presence of a pivalamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide is a compound that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H24N2O2 and a molecular weight of 348.44 g/mol. The compound features an oxazole ring and a pivalamide group, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.44 g/mol |

| CAS Number | 1029726-05-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may modulate the activity of various enzymes and receptors involved in critical biochemical pathways:

- Enzyme Interaction : It has been suggested that the compound may inhibit certain enzymes that are pivotal in cellular processes, potentially leading to apoptosis in cancer cells.

- Cell Signaling Pathways : The compound can influence pathways related to cell signaling, metabolism, and gene expression, which are crucial for maintaining cellular homeostasis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human lung cancer cells (A549) and cervical cancer cells (HeLa). The mechanism was linked to the inhibition of tubulin polymerization, which is essential for cell division.

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Anticancer Mechanism : A study indicated that the compound induces apoptosis through caspase activation in cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced cytotoxic effects, indicating potential for use in combination therapies.

- Structure-Activity Relationship (SAR) : The presence of the oxazole ring and pivalamide moiety was found to be critical for its biological activity. Modifications in these groups could lead to variations in potency and selectivity against different biological targets .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(4-(2,4-dimethylphenyl)oxazol-2-yl)phenyl)pivalamide, and what factors influence reaction efficiency?

The synthesis typically involves multi-step reactions, including cyclization of oxazole rings and pivalamide functionalization. Key steps include:

- Oxazole formation : Condensation of 2,4-dimethylbenzaldehyde with ammonium acetate and nitroethane under reflux in acetic acid .

- Amidation : Coupling of the oxazole intermediate with pivaloyl chloride using a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C .

- Optimization : Design of Experiments (DoE) methodologies can reduce trial-and-error by systematically varying parameters (temperature, solvent polarity, stoichiometry) to maximize yield (e.g., 65–78% reported) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

- NMR spectroscopy : Confirms aromatic proton environments (δ 7.2–8.1 ppm for oxazole and phenyl groups) and pivalamide methyl groups (δ 1.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 393.18) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer efficacy across studies may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Data normalization : Use of internal controls (e.g., IC50 normalization to reference drugs like doxorubicin) .

- Meta-analysis : Computational aggregation of data from multiple studies to identify trends, supported by molecular docking to predict target binding .

Q. How can computational methods enhance derivative design for improved bioactivity?

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to guide structural modifications .

- Machine learning (ML) : Train models on existing SAR data to prioritize derivatives with higher predicted efficacy .

Q. What experimental designs optimize the compound’s bioactivity in preclinical studies?

- Dose-response matrices : Test concentrations (1–100 μM) across multiple cell lines to establish therapeutic windows .

- Synergy assays : Combine with adjuvants (e.g., cisplatin) to assess combinatorial effects via Chou-Talalay analysis .

- In vivo pharmacokinetics : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS .

Q. How does the multi-ring structure influence biological interactions?

- Steric effects : The 2,4-dimethylphenyl group enhances lipophilicity, improving membrane permeability (logP ~3.5) .

- Hydrogen bonding : The oxazole nitrogen and pivalamide carbonyl group interact with enzyme active sites (e.g., COX-2) .

- Comparative SAR : Analogues lacking the pivalamide group show reduced cytotoxicity (e.g., IC50 >100 μM vs. 12 μM in HT-29 cells) .

Q. Methodological Considerations

- Controlled synthesis : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates .

- Data validation : Cross-reference spectral data with PubChem entries (CID: [redacted]) to ensure reproducibility .

- Ethical compliance : Follow institutional guidelines for handling cytotoxic compounds, including waste disposal protocols .

属性

IUPAC Name |

N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-14-6-11-18(15(2)12-14)19-13-26-20(24-19)16-7-9-17(10-8-16)23-21(25)22(3,4)5/h6-13H,1-5H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLQWUNWLCMOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678862 | |

| Record name | N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029726-05-3 | |

| Record name | N-{4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。